1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate

CAS No.: 495414-81-8

Cat. No.: VC3259217

Molecular Formula: C15H24N2O4

Molecular Weight: 296.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 495414-81-8 |

|---|---|

| Molecular Formula | C15H24N2O4 |

| Molecular Weight | 296.36 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C15H24N2O4/c1-5-20-12(18)15(6-9-16)7-10-17(11-8-15)13(19)21-14(2,3)4/h5-8,10-11H2,1-4H3 |

| Standard InChI Key | BLRYELPWMVHGPZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#N |

| Canonical SMILES | CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#N |

Introduction

Chemical Identity and Structure

Basic Identification Parameters

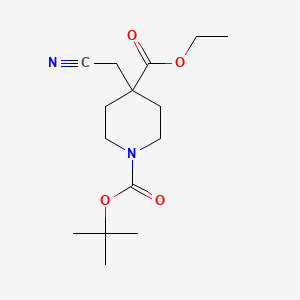

1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate is a structurally complex organic compound characterized by its piperidine ring with multiple functional groups. The compound's core identification parameters are presented in Table 1.

Table 1: Identification Parameters of 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate

| Parameter | Value |

|---|---|

| CAS Number | 495414-81-8 |

| Molecular Formula | C15H24N2O4 |

| Molecular Weight | 296.36 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate |

| InChI | InChI=1S/C15H24N2O4/c1-5-20-12(18)15(6-9-16)7-10-17(11-8-15)13(19)21-14(2,3)4/h5-8,10-11H2,1-4H3 |

| InChIKey | BLRYELPWMVHGPZ-UHFFFAOYSA-N |

The compound contains several key structural elements that contribute to its chemical reactivity and utility in organic synthesis. These include a piperidine ring core, a tert-butoxycarbonyl protecting group, an ethyl ester moiety, and a cyanomethyl substituent .

Structural Features

The molecular structure of 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate incorporates several functional groups that make it versatile for chemical transformations:

-

A six-membered piperidine heterocycle forming the central ring structure

-

A tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen

-

An ethyl ester functionality connected to the 4-position of the piperidine ring

-

A cyanomethyl substituent at the same 4-position, creating a quaternary carbon center

This structural complexity allows the compound to participate in various chemical reactions, particularly those targeting the cyano group or the ester functionalities.

Physical and Chemical Properties

Related Compounds

Several structurally similar compounds exist with varying degrees of similarity to 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate. This family of compounds shares core structural elements with slight modifications that alter their reactivity and applications. Table 3 presents these related compounds.

Table 3: Structurally Related Compounds

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate | 362703-34-2 | 0.98 |

| 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate | 495414-81-8 | 0.95 |

| Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 | 0.89 |

| 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate | 912444-90-7 | 0.87 |

| 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | 124443-68-1 | 0.87 |

The high similarity between these compounds suggests a common synthetic pathway or application domain in pharmaceutical research and organic synthesis .

Synthesis and Reactivity

Synthetic Transformations

One of the well-documented reactions of 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate is its reduction to form the corresponding aminomethyl derivative. This transformation is particularly valuable in the synthesis of more complex molecules. The reaction conditions and yield are presented in Table 4.

Table 4: Reduction to Aminomethyl Derivative

| Aspect | Details |

|---|---|

| Reaction Type | Catalytic hydrogenation |

| Catalyst | Platinum(IV) oxide |

| Solvent | Acetic acid |

| Conditions | 5 bar H2, 25°C, 24 hours |

| Yield | 83% |

| Product | 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate |

The transformation involves reducing the cyano group to a primary amine under hydrogen pressure using a platinum catalyst. The reaction proceeds with good yield and selectivity, highlighting the compound's utility as a synthetic intermediate .

Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) data for the reduced product, 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate, provides insights into the structure and purity of these compounds:

¹H NMR (400.13 MHz, CDCl₃) δ 1.27-1.28 (3H, m), 1.30-1.37 (2H, m), 1.41 (2H, s), 1.45 (9H, s), 2.10 (2H, d), 2.78 (2H, s), 2.91-2.97 (2H, m), 3.89 (2H, s), 4.21 (2H, q) .

Applications and Research Utility

Role in Organic Synthesis

1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate serves as an important building block in organic synthesis due to its multifunctional structure. The compound's utility stems from several features:

-

The piperidine ring provides a rigid scaffold for constructing more complex molecules

-

The tert-butoxycarbonyl (Boc) protecting group allows selective manipulations of other functional groups

-

The cyano group offers a handle for further modifications, including reduction to amines

-

The ethyl ester functionality can undergo various transformations including hydrolysis, reduction, and transesterification

These characteristics make the compound valuable in creating complex molecules for drug discovery and other applications in research and industry. The presence of multiple functional groups allows chemists to perform selective modifications to design molecules with specific properties.

| Hazard Category | Classification |

|---|---|

| Acute toxicity, oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Acute toxicity, inhalation | Category 4 |

| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation) |

| Signal Word | Warning |

These classifications indicate that while the compound poses moderate hazards, it can be safely handled with appropriate precautions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume